![molecular formula C21H29NO3 B11073384 N-[2-(1-adamantyloxy)propyl]-4-methoxybenzamide](/img/structure/B11073384.png)
N-[2-(1-adamantyloxy)propyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-METHOXYBENZAMIDE is a compound that features an adamantane core, which is known for its unique three-dimensional structure and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-METHOXYBENZAMIDE typically involves the reaction of adamantan-1-ol with 2-bromopropane to form 2-(adamantan-1-yloxy)propane. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-METHOXYBENZAMIDE can undergo several types of chemical reactions, including:
Oxidation: The adamantane core can be oxidized under strong oxidative conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the adamantane core.
Reduction: Amino derivatives of the benzamide moiety.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and stability.
Industry: Utilized in the development of new materials with enhanced properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-METHOXYBENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The adamantane core may facilitate the compound’s ability to cross cell membranes and interact with intracellular targets, while the benzamide moiety may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(1-ADAMANTYL)-2-CHLOROACETAMIDE: Known for its antiviral activity.
N-ADAMANTYL-N’-PHENYLUREA: Used in the synthesis of various pharmaceuticals.
1-ADAMANTYLAMINE: A precursor for the synthesis of other adamantane derivatives.
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-METHOXYBENZAMIDE is unique due to the presence of both an adamantane core and a methoxybenzamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H29NO3 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)propyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H29NO3/c1-14(13-22-20(23)18-3-5-19(24-2)6-4-18)25-21-10-15-7-16(11-21)9-17(8-15)12-21/h3-6,14-17H,7-13H2,1-2H3,(H,22,23) |
InChI Key |
VHRIBOCNHJQKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC)OC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073302.png)
![N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11073309.png)
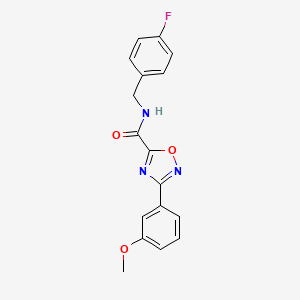
![2-chloro-N-{[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzamide](/img/structure/B11073314.png)
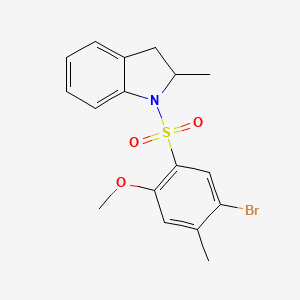
![4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B11073332.png)
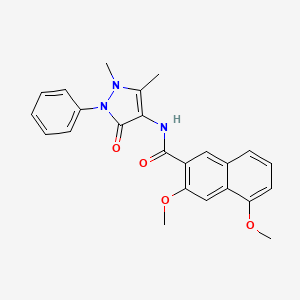
![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11073340.png)
![2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide](/img/structure/B11073350.png)
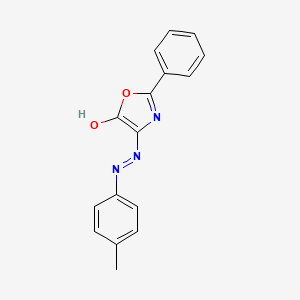
![4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11073365.png)
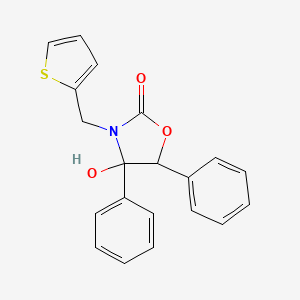
![(3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione](/img/structure/B11073373.png)
![(4E)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrazolidine-3,5-dione](/img/structure/B11073382.png)
